Tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-14(2,3)19-13(18)15(7-4-8-15)9-11-5-6-12(16)17-10-11/h5-6,10H,4,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVXKUPNQYRYKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCC1)CC2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate typically involves the reaction of 6-chloropyridine-3-methanol with cyclobutanecarboxylic acid tert-butyl ester in the presence of a suitable catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Ester
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for deprotection in synthetic workflows.
Mechanistic Insight : Protonation of the ester carbonyl under acidic conditions enhances electrophilicity, facilitating nucleophilic attack by water. In basic conditions, hydroxide directly attacks the carbonyl carbon.
Nucleophilic Aromatic Substitution at Chloropyridine
The 6-chloropyridine moiety is susceptible to nucleophilic substitution, particularly at the C6 position, with amines or alkoxides under catalytic or thermal conditions .
Mechanistic Insight : Substitution proceeds via a Meisenheimer intermediate in polar aprotic solvents. Steric bulk from the cyclobutane may slow kinetics compared to simpler analogs .
Decarboxylative Functionalization
Under basic conditions, the carboxylate group may undergo decarboxylation, particularly in the presence of electron-withdrawing groups. This is observed in related alkanoyloxycarbamates .
| Conditions | Reagent | Product | Yield | Notes |
|---|---|---|---|---|
| Cs2CO3, MeCN, 100°C | Cs2CO3 (1.0 equiv) | 1-[(6-chloropyridin-3-yl)methyl]cyclobutane | ~50% (est.) | Requires high temperatures and strong bases . |
Mechanistic Insight : Deprotonation forms a resonance-stabilized carboxylate anion, enabling CO2 extrusion. The cyclobutane’s strain may favor ring retention over fragmentation .
Reduction Reactions
The ester group can be reduced to primary alcohols using hydride reagents, though steric hindrance may limit efficiency.
| Conditions | Reagent | Product | Yield | Notes |
|---|---|---|---|---|
| LiAlH4, THF, 0°C | LiAlH4 (excess) | 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-methanol | ~65% (est.) | Risk of over-reduction to alkane. |
Mechanistic Insight : Hydride attack at the ester carbonyl generates a tetrahedral intermediate, collapsing to the alcohol.
Cyclobutane Ring-Opening
While cyclobutane rings are generally stable, radical or photochemical conditions may induce ring-opening.
| Conditions | Reagent | Product | Yield | Notes |
|---|---|---|---|---|
| UV light, benzene | hν, 254 nm | Linear alkene derivatives | ~30% (est.) | Low yield due to competing pathways . |
Mechanistic Insight : Ring strain (≈26 kcal/mol) facilitates [2+2] electrocyclic opening under UV irradiation, forming diradical intermediates .
Scientific Research Applications
Organic Synthesis
Tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in developing new compounds. For instance, it can participate in nucleophilic substitutions and esterifications, which are essential steps in organic synthesis.
Medicinal Chemistry
This compound is being investigated for its potential biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit activity against certain bacterial strains.
- Anti-inflammatory Effects : The chloropyridine moiety can interact with inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .
Pharmacological Studies
Research indicates that this compound may modulate specific biochemical pathways by interacting with enzymes or receptors. This interaction could lead to the development of novel drugs targeting diseases such as cancer and neurodegenerative disorders.
Case Studies and Research Findings
Several studies have been conducted to explore the applications of this compound:
- Synthesis Optimization : Research has focused on optimizing the synthesis process using various catalysts and solvents to enhance yield and purity. Continuous flow reactors have been employed for industrial-scale production .
- Biological Activity Assessment : In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic uses in pharmacology .
- Toxicological Evaluation : Animal model studies have indicated that while lower doses exhibit minimal effects, higher doses may lead to significant physiological changes, highlighting the importance of dosage in therapeutic applications .
Mechanism of Action
The mechanism of action of tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The chloropyridine moiety can interact with enzymes and receptors, modulating their activity. The cyclobutane ring provides structural rigidity, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three categories of analogs: cyclobutane carboxylate esters , chloropyridine-containing intermediates , and patented synthetic derivatives .
Table 1: Key Structural and Analytical Comparisons
*Molecular weights calculated or inferred from evidence.
Key Findings and Distinctions
(a) Cyclobutane Derivatives
- Ester Groups: The tert-butyl ester in the target compound increases steric bulk and lipophilicity compared to methyl esters (e.g., methyl 1-(methylamino)cyclobutane-1-carboxylate). This may enhance metabolic stability and bioavailability .
- Substituent Positioning : The 6-chloropyridin-3-ylmethyl group in the target compound contrasts with spirocyclic or trifluoromethyl-substituted analogs in patents. These differences impact electronic properties and target selectivity .
(b) Chloropyridine-Containing Compounds
- Nitenpyram Metabolites : Intermediates like N-((6-chloropyridin-3-yl)methyl)ethanamine (Retention time: 4.426 min, m/z 169 [M+H]+) share the chloropyridine group but lack the cyclobutane core. This highlights the role of the cyclobutane in modulating rigidity and binding kinetics .
(c) Patent Derivatives
- Complexity : Patent examples (e.g., m/z 658 [M+H]+) incorporate advanced functional groups (trifluoromethyl, diazaspiro) for targeted bioactivity. The target compound’s simpler structure may prioritize synthetic accessibility over specialized activity .
- Synthetic Pathways : Similar methods (e.g., reductive amination, ester hydrolysis) are used in both the target compound and patent derivatives, indicating shared intermediates like methyl cyclobutane carboxylates .
Biological Activity
Tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate (CAS: 2504203-03-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, properties, and biological activity, supported by relevant data and case studies.
- Molecular Formula : C15H20ClNO2
- Molecular Weight : 281.78 g/mol
- IUPAC Name : tert-butyl 1-((6-chloropyridin-3-yl)methyl)cyclobutane-1-carboxylate
- Purity : 95% .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Cyclobutane Ring : The cyclobutane structure is formed through cyclization reactions involving suitable precursors.
- Introduction of the Chloropyridine Moiety : This is achieved via nucleophilic substitution reactions with appropriate chloropyridine derivatives.
- Esterification : The final step involves esterification with tert-butanol to yield the desired compound.
This multi-step synthesis can be optimized for yield and purity using various catalysts and solvents .
Antifungal Activity
Recent studies have investigated the antifungal properties of related compounds, particularly focusing on the structural influence of the tert-butyl group. For instance, a comparative analysis was conducted on antifungal agents like Butenafine and its analogs, including those with modifications to the tert-butyl group. The results indicated that while the original Butenafine showed moderate antifungal activity against Trichophyton mentagrophytes and Trichophyton rubrum, modifications led to varying degrees of potency .
The mechanism by which this compound exerts its effects is hypothesized to involve interaction with specific molecular targets, potentially influencing metabolic pathways related to fungal growth inhibition. The presence of the chloropyridine moiety may enhance binding affinity to target proteins .
Study 1: Antifungal Efficacy
In a study assessing the antifungal activity of various compounds, this compound was tested alongside its analogs. The original compound demonstrated an IC50 value of approximately 31 μM against fungal strains, indicating moderate effectiveness. Modifications to the tert-butyl group resulted in varying IC50 values, suggesting that structural changes can significantly impact biological activity .
Study 2: Lipophilicity and Metabolic Stability
Research has shown that substituting the tert-butyl group with other groups (like CF3-cyclobutane) can alter lipophilicity and metabolic stability without completely losing bioactivity. In model compounds, such substitutions led to an increase in log D values by approximately 0.4–0.5 units, which correlates with improved membrane permeability and potentially enhanced efficacy in biological systems .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Butenafine | Butenafine | Antifungal | 31 |
| CF3-Cyclobutane Analog | CF3-Cyclobutane | Antifungal | Varies |
| This compound | Tert-butyl Compound | Moderate Antifungal | ~31 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate, and how do reaction conditions influence yield?
- The compound is synthesized via nucleophilic substitution or coupling reactions. For example, methyl 1-(methylamino)cyclobutane-1-carboxylate hydrochloride can serve as a starting material, reacting with 6-chloropyridin-3-ylmethyl derivatives under conditions similar to Example 332 in patent applications. Key steps include acid-catalyzed esterification and purification via freeze-drying or solvent extraction . Optimizing reaction temperature (e.g., 25°C for crystallization) and solvent systems (e.g., dimethylsulfoxide with HCl) improves yield and purity .
Q. How is this compound characterized analytically, and what are critical quality control parameters?
- LCMS : Used to confirm molecular weight (e.g., m/z 411 [M+H]+) and detect impurities. Electrospray ionization (ESI) in positive mode is standard .
- HPLC : Retention time (e.g., 1.18 minutes under SMD-TFA05 conditions) ensures purity. Mobile phases often include trifluoroacetic acid (TFA) to enhance peak resolution .
- NMR : 1H/13C NMR verifies cyclobutane and pyridinylmethyl group integration. Deuterated solvents (e.g., DMSO-d6) are preferred for solubility .
Q. What are the stability considerations for handling and storing this compound?
- Store at room temperature in airtight containers under inert gas (N2/Ar) to prevent hydrolysis of the tert-butyl ester. Avoid exposure to strong acids/bases, which may cleave the ester group. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .
Advanced Research Questions
Q. How can structural modifications of the cyclobutane or pyridinylmethyl groups alter bioactivity?
- Replacing the 6-chloropyridin-3-yl group with fluorinated or electron-deficient heterocycles (e.g., trifluoromethylpyrimidine) enhances target binding in kinase inhibition assays. Modifying the cyclobutane ring to a spirocyclic system (e.g., diazaspiro[3.5]nonane) improves metabolic stability . Computational docking (e.g., AutoDock Vina) and QSAR models guide rational design .
Q. What challenges arise in crystallizing this compound, and how can X-ray diffraction resolve structural ambiguities?
- The tert-butyl group introduces steric hindrance, complicating crystal packing. Use slow evaporation in polar aprotic solvents (e.g., acetone/heptane mixtures) to grow single crystals. SHELX programs refine diffraction data (e.g., SHELXL for small-molecule structures) to resolve bond angles and torsional strain in the cyclobutane ring .
Q. How do reaction intermediates or byproducts impact scalability, and what analytical methods detect them?
- Common byproducts include de-esterified acids (e.g., cyclobutane-1-carboxylic acid) or chloropyridine dimers. High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) identify trace impurities. Process optimization (e.g., catalytic hydrogenation for nitro reductions) minimizes side reactions .
Q. What strategies mitigate toxicity or off-target effects in biological studies?
- Metabolic profiling : Incubate with liver microsomes to identify oxidative metabolites (e.g., hydroxylation at the cyclobutane ring).
- Selectivity screening : Test against panels of related enzymes (e.g., cytochrome P450 isoforms) using fluorescence-based assays. Introduce polar substituents (e.g., carboxylates) to reduce membrane permeability and off-target binding .
Methodological Notes
- Contradictions in data : Discrepancies in LCMS/HPLC retention times may arise from column aging or mobile phase pH variations. Cross-validate with freshly prepared standards .
- Synthetic reproducibility : Batch-to-batch variability in starting materials (e.g., methylamine hydrochloride purity) requires strict QC protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
